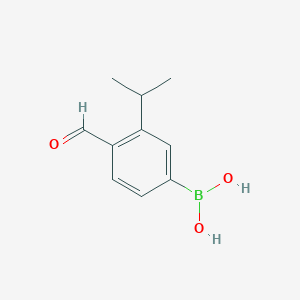
4-Formyl-3-isopropylphenylboronic acid
Descripción general
Descripción
4-Formyl-3-isopropylphenylboronic acid is a chemical compound with the CAS Number: 1451390-85-4 . It has a molecular weight of 192.02 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code is 1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3 . The InChI key is JQKAUDYGGHSKEX-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 192.02 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis
4-Formyl-3-isopropylphenylboronic acid is utilized in the preparation of key synthetic intermediates like 4-Formyl-3,5-dimethoxyphenol. This intermediate plays a crucial role in developing the BAL family of acid-labile linkers and resins, significantly beneficial for the solid-phase synthesis of peptides and non-peptides. A scalable procedure for its preparation and incorporation into a BAL linker and functionalized resin has been detailed, highlighting its versatility and ease of use in solid-phase synthesis (Jin et al., 2001).
Bioorthogonal Coupling Reactions
This compound has been employed in bioorthogonal coupling reactions. A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions resulted in a stable boron-nitrogen heterocycle. This reaction was found orthogonal to protein functional groups, indicating its potential for protein conjugation under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Polymorph Control in Crystallization
Research using 2,6-Dimethoxyphenylboronic acid as a model substance has shed light on the additive crystallization approach for polymorph control in phenylboronic acids. The study shows the influence of various additives, including surfactants, on facilitating the crystallization of metastable forms of the compound (Aina Semjonova & A. Be̅rziņš, 2022).
Molecular Docking Studies
4-Formylphenylboronic acid has been investigated for its conformational, structural, vibrational, electronic aspects, and molecular docking studies. These studies offer insights into its interaction with anti-apoptotic proteins, demonstrating its potential in biochemical applications (E. Tanış et al., 2020).
Nanoparticle Formation for Insulin Release
The compound has been explored for its use in glucose-responsive polymeric insulin delivery systems. 4-Formylphenylboronic acid conjugated chitosan was formulated into insulin-containing nanoparticles, demonstrating potential as a self-regulated insulin delivery system for diabetes treatment (N. Siddiqui et al., 2016).
Adsorption Mechanism Study
Studies involving adsorption mechanisms have utilized formylphenylboronic acids. Spectroscopic studies have highlighted how the type of substituent and its position significantly influence the adsorption modes and geometrical arrangements of these molecules, providing valuable insights for various applications (N. Piergies et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(4-formyl-3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKAUDYGGHSKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


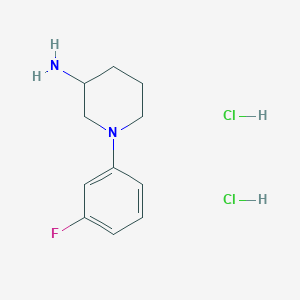
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)





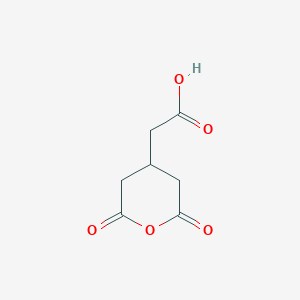
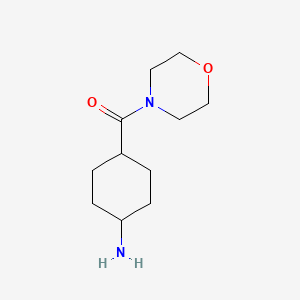


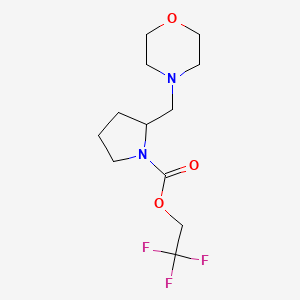

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
